N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c25-19-4-1-2-5-20(19)27-9-11-28(12-10-27)21(22-6-3-13-31-22)17-26-34(29,30)18-7-8-23-24(16-18)33-15-14-32-23/h1-8,13,16,21,26H,9-12,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRYEHHWRCYSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The reaction between 2-fluorophenylamine and piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.
Coupling with Furan Derivative: The intermediate is then coupled with a furan derivative, such as 2-furyl ethyl bromide, in the presence of a base like potassium carbonate.
Formation of Benzodioxine Sulfonamide: The final step involves the reaction of the coupled product with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a suitable base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Positional Isomerism
A closely related compound, N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (), differs only in the position of the fluorine atom on the phenyl ring (4-fluorophenyl vs. 2-fluorophenyl). This positional isomerism significantly impacts receptor binding:
- The 2-fluorophenyl group in the target compound may enhance steric interactions with hydrophobic pockets in enzymes or receptors, whereas the 4-fluorophenyl isomer could exhibit altered electronic effects due to para-substitution.
- Pharmacokinetic differences, such as metabolic stability and bioavailability, are expected due to variations in steric hindrance and electron-withdrawing effects .
1,4-Benzodioxine Derivatives with Heterocyclic Modifications
–4 describes 1,4-benzodioxine-based thiadiazole-fused-thiadiazole derivatives , which replace the sulfonamide group with fused thiadiazole rings. Key comparisons include:
- Biological Activity : The thiadiazole derivatives exhibit potent α-amylase (IC₅₀: 0.70–30.80 μM) and α-glucosidase (IC₅₀: 0.80–29.70 μM) inhibition, outperforming the standard drug acarbose (IC₅₀: 12.80–12.90 μM). Compound 22 , with di-hydroxy substitutions on the aryl ring, showed the highest activity due to enhanced hydrogen bonding with enzyme active sites .
Substitution Patterns on the Piperazine Ring
lists analogs with modified piperazine substituents, such as 4-methoxyphenyl (e.g., 877634-08-7) and morpholino groups (e.g., 877631-13-5). These substitutions influence:
- Receptor Affinity: Morpholino substituents may favor binding to serotonin receptors, whereas fluorophenyl groups are associated with dopamine D₂/D₃ receptor modulation .
Comparative Data Table
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a piperazine ring, a furan moiety, and a benzodioxine sulfonamide group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 463.54 g/mol. The structural features include:
| Feature | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.54 g/mol |
| Key Functional Groups | Piperazine, furan, sulfonamide |
| LogP | 3.45 |
Neurotransmitter Interaction
The compound has shown notable interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety. The binding affinity and selectivity for these receptors can be influenced by structural modifications within the compound.
Antimicrobial Activity
Recent studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, analogs have been tested against Mycobacterium tuberculosis, showing promising inhibitory concentrations (IC50 values ranging from 1.35 to 4.00 μM) . The mechanism of action may involve inhibition of key metabolic pathways in bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has demonstrated that modifications to the piperazine ring or the furan moiety significantly impact receptor binding and activity. For example:
- Fluorination : The presence of the fluorophenyl group enhances lipophilicity and receptor affinity.
- Furan Modifications : Alterations to the furan ring can influence oxidative stability and bioavailability.
Case Studies
- Neuropharmacology : A study evaluated the effects of this compound on serotonin receptor modulation in vitro, demonstrating dose-dependent effects on neurotransmission pathways . The results indicated potential therapeutic benefits for mood disorders.
- Antimicrobial Efficacy : In a comparative study against Mycobacterium tuberculosis, several derivatives were synthesized and tested for their IC50 values, revealing significant antibacterial activity . These findings support further development into anti-tubercular agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
